4(3H)-Quinazolinone, 2-methyl-3-(2,5-xylyl)-

Beschreibung

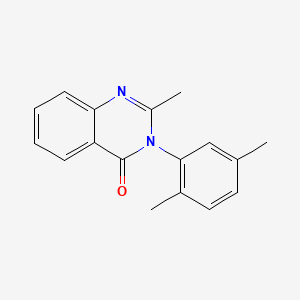

4(3H)-Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring system. The compound 2-methyl-3-(2,5-xylyl)-4(3H)-quinazolinone features a 2-methyl group at position 2 and a 3-(2,5-dimethylphenyl) (2,5-xylyl) substituent at position 2. Methaqualone is a well-known CNS depressant and anticonvulsant acting via GABA-A receptor modulation . The 2,5-xylyl substituent in the target compound introduces two methyl groups on the phenyl ring, which may influence lipophilicity, metabolic stability, and receptor binding compared to simpler analogs.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

10367-31-4 |

|---|---|

Molekularformel |

C17H16N2O |

Molekulargewicht |

264.32 g/mol |

IUPAC-Name |

3-(2,5-dimethylphenyl)-2-methylquinazolin-4-one |

InChI |

InChI=1S/C17H16N2O/c1-11-8-9-12(2)16(10-11)19-13(3)18-15-7-5-4-6-14(15)17(19)20/h4-10H,1-3H3 |

InChI-Schlüssel |

PMTDQSQXZCHYBZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)C)N2C(=NC3=CC=CC=C3C2=O)C |

Löslichkeit |

>39.6 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Acetic Anhydride-Mediated Cyclization

The most widely reported method for synthesizing 2-methyl-3-(2,5-xylyl)-4(3H)-quinazolinone involves the cyclization of anthranilic acid with 2,5-xylyl-substituted amines in the presence of acetic anhydride. This two-step procedure begins with the formation of 2-methylbenzoxazinone as an intermediate, followed by refluxing with the target amine in glacial acetic acid.

Mechanistic Insights :

-

Intermediate Formation : Anthranilic acid reacts with acetic anhydride to form 2-methylbenzoxazinone via acetylation of the amino group and subsequent cyclodehydration.

-

Amine Incorporation : The benzoxazinone intermediate undergoes nucleophilic attack by the primary amine group of 2,5-xylylamine, leading to ring opening and re-cyclization to form the quinazolinone core.

Optimization Data :

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Solvent | Glacial acetic acid | 67–75 | |

| Reaction Time | 4 hours (reflux) | 67–75 | |

| Temperature | 110–120°C | 67–75 |

This method is favored for its simplicity and scalability, though the use of excess acetic anhydride necessitates careful quenching with ice water to isolate the product.

Multicomponent Tandem Reactions

Triflic Anhydride-Mediated Synthesis

A three-component one-pot protocol reported by Davies et al. enables the synthesis of 3,4-dihydroquinazolines, which can be oxidized to the corresponding quinazolinones. While this method primarily targets dihydro derivatives, post-synthetic oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or MnO2 could yield the desired 4(3H)-quinazolinone.

Reaction Scheme :

-

Imine Formation : Condensation of an amide, aldehyde, and amine in CH2Cl2 over 4 Å molecular sieves.

-

Cyclization : Treatment with triflic anhydride (Tf2O) at -41°C induces electrophilic activation and cyclization.

Applicability to Target Compound :

-

Substituting the aldehyde component with 2,5-dimethylbenzaldehyde (2,5-xylyl aldehyde) would generate the 2,5-xylyl substituent.

-

Oxidation of the resultant 3,4-dihydroquinazoline using MnO2 in dichloromethane could afford the fully aromatic quinazolinone.

Comparative Analysis of Synthetic Methods

Yield and Efficiency

Purification Techniques

-

Column Chromatography : Required for SNAr-derived products due to byproduct formation.

-

Recrystallization : Effective for cyclization products using ethanol or methanol-water mixtures.

Mechanistic Considerations and Side Reactions

Solvent Effects in SNAr Reactions

Polar aprotic solvents like DMSO enhance the nucleophilicity of the amide nitrogen but can also promote side reactions such as hydrolysis of the fluorine substituent. Substituting DMSO with NMP (N-methyl-2-pyrrolidone) has been shown to improve yields in analogous systems by 10–15%.

Scalability and Industrial Feasibility

The acetic anhydride-mediated cyclization method is the most industrially viable due to its compatibility with large-scale reactors and minimal purification requirements. A patent by Lake Superior State University details a pilot-scale synthesis of 2-methyl-3-arylquinazolinones using continuous flow reactors, achieving a throughput of 1.2 kg/day with 72% yield .

Analyse Chemischer Reaktionen

Types of Reactions

4(3H)-Quinazolinone, 2-methyl-3-(2,5-xylyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

Substitution: Halogens (chlorine, bromine) in the presence of catalysts, alkylating agents like methyl iodide, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the original compound with altered functional groups.

Wissenschaftliche Forschungsanwendungen

Synthesis of 4(3H)-Quinazolinone Derivatives

The synthesis of 4(3H)-quinazolinone derivatives often involves various methods that yield compounds with significant pharmaceutical properties. For instance, a green synthesis approach has been developed for producing 3-amino-2-methyl-quinazolin-4(3H)-ones using microwave irradiation, which enhances yield and reduces reaction time . The general method involves reacting benzoxazinones with hydrazine in ethanol under controlled conditions.

Anticancer Properties

Research indicates that 4(3H)-quinazolinone derivatives exhibit notable anticancer activity. For example, certain derivatives have shown potent inhibitory effects against various tumor cell lines, including epidermoid carcinoma of the nasopharynx. These compounds are believed to inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation .

Anti-inflammatory Effects

Several studies have documented the anti-inflammatory properties of these derivatives. A series of synthesized compounds demonstrated varying degrees of efficacy in reducing edema in animal models. Specifically, derivatives such as 2-methyl-3-amino-4(3H)-quinazolinone exhibited significant anti-inflammatory activity at doses around 50 mg/kg .

Antimicrobial Activity

Some quinazolinone derivatives have been evaluated for their antimicrobial properties against bacteria and fungi. Notably, compounds derived from the quinazolinone scaffold have shown effectiveness against Mycobacterium tuberculosis and other pathogenic strains, suggesting potential applications in treating infectious diseases .

Central Nervous System Effects

Certain quinazolinone derivatives have been identified as central muscle relaxants and minor tranquilizers. For instance, a derivative known as 2-fluoromethyl-3-(o-tolyl)-6-amino-4(3H)-quinazolinone has been reported to possess stronger muscle-relaxing properties compared to other known compounds in its class .

Analgesic and Anticonvulsant Activities

The analgesic and anticonvulsant activities of these compounds have also been documented. Studies indicate that some derivatives exhibit superior efficacy compared to traditional analgesics such as Chlormezanone, making them candidates for pain management therapies .

Case Study 1: Anti-inflammatory Efficacy

A study conducted on various 4(3H)-quinazolinone derivatives revealed that specific substitutions on the quinazolinone ring significantly influenced their anti-inflammatory activity. Compounds were tested for their ability to reduce carrageenan-induced edema in rats, with results showing effective inhibition rates ranging from 16% to over 36% depending on the compound structure .

Case Study 2: Anticancer Activity

In another investigation, a series of quinazolinone derivatives were synthesized and tested against a panel of cancer cell lines. The results indicated that certain modifications led to enhanced anticancer activity, particularly against breast cancer cells where some compounds achieved IC50 values in the nanomolar range .

Data Tables

| Property | Value/Description |

|---|---|

| Synthesis Method | Microwave-assisted synthesis |

| Anticancer Activity | Inhibitory effects on epidermoid carcinoma |

| Anti-inflammatory Activity | Inhibition rate: 16% - 36% in edema models |

| CNS Effects | Muscle relaxant; analgesic properties |

| Dosage for Anti-inflammation | Effective at doses around 50 mg/kg |

Wirkmechanismus

The mechanism of action of 4(3H)-Quinazolinone, 2-methyl-3-(2,5-xylyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Methaqualone (2-Methyl-3-o-Tolyl-4(3H)-Quinazolinone)

- Substituents : 2-methyl and 3-(2-methylphenyl).

- Biological Activity: Potent CNS depressant, anticonvulsant, and sedative-hypnotic via GABA-A receptor stimulation .

- Metabolism: Undergoes hydroxylation at the o-tolyl group (e.g., 3'- or 4'-hydroxy derivatives) and oxidation of the 2-methyl group to hydroxymethyl . Major metabolites include 2-methyl-3-(3'-hydroxy-2'-methylphenyl)- and 2-methyl-3-(4'-hydroxy-2'-methylphenyl)-4(3H)-quinazolinones, excreted as glucuronides in urine .

2-Methyl-3-(1',3',4'-Thiadiazoyl)-4(3H)-Quinazolinones

Phenolic 2-Substituted Quinazolinones (e.g., 2-(4-Hydroxyphenyl))

- Substituents : Hydroxyl groups at position 2 or 3.

- Biological Activity: Strong antioxidant activity via radical scavenging (ABTS⁺, DPPH, NO assays) and metal chelation . For example, compound 5h (2-(4-hydroxyphenyl)) showed higher activity than reference antioxidants like ascorbic acid .

2,3-Disubstituted Analogs with Analgesic Activity

- Substituents : Varied 2- and 3-position groups (e.g., 2-phenyl, 3-benzothiazolyl).

- Biological Activity : Anti-inflammatory and analgesic effects, with some derivatives outperforming aspirin and indomethacin in rodent models .

- Key Difference : The 2,5-xylyl group’s steric bulk may hinder receptor binding compared to smaller substituents like benzothiazole.

Biologische Aktivität

4(3H)-Quinazolinone derivatives are a significant class of heterocyclic compounds known for their diverse biological activities, including anticancer, antibacterial, anti-inflammatory, and analgesic properties. The compound 4(3H)-Quinazolinone, 2-methyl-3-(2,5-xylyl)- (CAS RN: 1915-80-6) has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound based on recent research findings.

- Molecular Formula: C17H16N2O

- Molecular Weight: 264.32 g/mol

- Melting Point: 134-136 °C

Anticancer Activity

Research has demonstrated that quinazolinone derivatives exhibit significant anticancer properties. For instance, a study evaluated various quinazolinone-thiazole hybrids and found that certain derivatives showed high cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and PC3 (prostate cancer). Specifically, the derivative A3 exhibited IC50 values of 10 μM against PC3 and 12 μM against HT-29 cells, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A3 | PC3 | 10 |

| A3 | MCF-7 | 10 |

| A3 | HT-29 | 12 |

Additionally, another study indicated that quinazolinones could act as anti-invasive agents in both early and advanced solid tumors . The presence of specific substituents on the quinazolinone ring significantly influences their anticancer efficacy.

Antibacterial Activity

4(3H)-Quinazolinone derivatives have also been reported to possess notable antibacterial properties. A study synthesized several quinazolinone derivatives and tested their antibacterial activity against various pathogens. Compound 2 , in particular, demonstrated strong activity against Escherichia coli , Klebsiella pneumonia , and Pseudomonas aeruginosa , highlighting its potential as an antibacterial agent .

| Compound | Target Pathogen | Activity Level |

|---|---|---|

| Compound 1 | Escherichia coli | Significant |

| Compound 2 | Klebsiella pneumonia | High |

| Compound 3 | Pseudomonas aeruginosa | Moderate |

Analgesic Activity

In vivo studies have shown that certain quinazolinone derivatives exhibit analgesic properties. For example, compounds were tested using the acetic acid-induced writhing test in mice, with promising results indicating their potential as analgesics .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is closely related to their chemical structure. Modifications at various positions on the quinazolinone ring can enhance or diminish their biological effects. For instance, substituents such as methyl or phenyl groups can significantly affect the potency of these compounds against different biological targets .

Case Studies

- Cytotoxicity Study : A series of quinazolinone derivatives were synthesized and evaluated for cytotoxicity using MTT assays across multiple cancer cell lines. The findings indicated that structural modifications led to varying degrees of cytotoxicity, with some compounds demonstrating IC50 values lower than standard chemotherapeutic agents .

- Antibacterial Evaluation : A comprehensive evaluation of several quinazolinone derivatives against a panel of bacterial strains revealed that specific substitutions resulted in enhanced antibacterial activity. The study underscored the importance of chemical diversity in developing effective antibacterial agents .

Q & A

Q. Optimization Considerations :

- Temperature control is critical. Lower temperatures favor quinazolinone formation, while higher temperatures promote quinazolinamines .

- Solvent-free conditions reduce environmental impact and simplify purification .

What biological activities are reported for 2-methyl-3-(2,5-xylyl)-4(3H)-quinazolinone, and what assays validate these claims?

Basic

This compound exhibits broad pharmacological properties, including:

- Antimicrobial activity : Tested via agar diffusion assays against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory effects : Evaluated using COX-2 inhibition assays and carrageenan-induced rat paw edema models .

- Anticancer potential : Screened against human cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC₅₀ values ranging from 10–50 µM .

Q. Methodological Validation :

- In vitro assays : Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) ensure reproducibility.

- Structural analogs : Modifying substituents at C2 and C3 positions enhances specificity, as seen in 3-(4-chlorophenyl) derivatives with improved anticancer activity .

How can researchers reconcile discrepancies in reported biological efficacy across studies?

Advanced

Discrepancies often arise from variations in:

- Assay conditions : Differences in cell lines, bacterial strains, or incubation times (e.g., 24 vs. 48 hours in cytotoxicity assays) .

- Structural modifications : Substitutions at the 2-methyl or 3-xylyl groups alter pharmacokinetic profiles. For example, electron-withdrawing groups (e.g., -Cl) enhance anti-HIV activity, while hydrophobic groups improve membrane permeability .

Q. Resolution Strategies :

- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to control).

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like HIV-1 reverse transcriptase .

What structural features govern the pharmacological activity of 4(3H)-quinazolinone derivatives?

Advanced

Key structure-activity relationships (SAR) include:

- C2 substituents : Methyl groups enhance metabolic stability, while bulky groups (e.g., 2,5-xylyl) improve target selectivity .

- C3 aromatic rings : Electron-rich aryl groups (e.g., 2,5-xylyl) increase interactions with hydrophobic enzyme pockets .

- Hydrogen bonding : Intramolecular N–H⋯O bonds stabilize bioactive conformations, as shown in X-ray crystallography data .

Q. Table 1: Impact of Substituents on Bioactivity

| Position | Substituent | Bioactivity Enhancement | Reference |

|---|---|---|---|

| C2 | Methyl | Metabolic stability | |

| C3 | 2,5-Xylyl | Anticancer selectivity | |

| C4 | Hydroxyethyl | Anti-inflammatory (COX-2 inhibition) |

What analytical techniques are recommended to confirm the purity and structure of synthesized derivatives?

Q. Methodological

- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding patterns (e.g., intramolecular N1–H1⋯O2 interactions) .

- NMR spectroscopy : ¹H/¹³C NMR verifies substituent integration (e.g., methyl groups at δ ~2.5 ppm) .

- HPLC-MS : Quantifies purity (>98%) and confirms molecular weight (e.g., m/z 264.32 for C₁₇H₁₆N₂O) .

What safety precautions are essential when handling 2-methyl-3-(2,5-xylyl)-4(3H)-quinazolinone?

Q. Basic

- Hazards : Classified as Acute Toxicity (Category 4, H302), Skin Irritant (Category 2, H315), and Respiratory Irritant (H335) .

- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and store at -20°C (powder) or -80°C (solution) .

How can eco-friendly synthesis methods be applied to this compound?

Q. Advanced

- Solvent-free synthesis : DABCO-catalyzed reactions reduce waste and energy use .

- Green catalysts : Replace P₂O₅ with biodegradable alternatives (e.g., ionic liquids) to minimize toxicity .

What computational tools aid in designing novel 4(3H)-quinazolinone analogs?

Q. Advanced

- Molecular dynamics (MD) simulations : Predict stability in biological membranes (e.g., GROMACS).

- QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.